1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one
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Overview
Description
. This compound is characterized by its unique structure, which includes a chloropyridinyl group, a piperidinyl group, and a pentenone moiety.
Preparation Methods
The synthesis of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves several steps. One common synthetic route includes the reaction of 3-chloropyridine with piperidine under specific conditions to form the intermediate compound. This intermediate is then reacted with pent-4-en-1-one to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloropyridinyl group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antimalarial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
1-(3-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)pent-4-en-1-one can be compared with other similar compounds, such as:
- 1-(4-fluorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(3,4-dichlorobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
- 1-(4-bromobenzyl)piperidin-4-yl] [4-fluorophenyl] methanol
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical and biological properties
Properties
IUPAC Name |
1-[3-(3-chloropyridin-4-yl)oxypiperidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2/c1-2-3-6-15(19)18-9-4-5-12(11-18)20-14-7-8-17-10-13(14)16/h2,7-8,10,12H,1,3-6,9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRUEDCSWYQIFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCCC(C1)OC2=C(C=NC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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